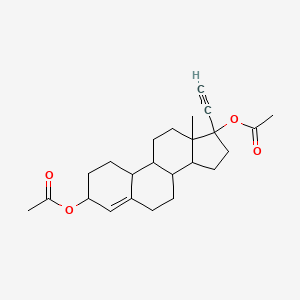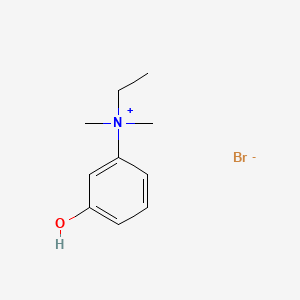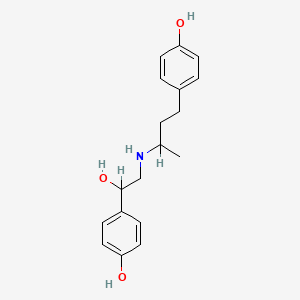
ラクトパミン
概要
説明
- It promotes leanness and enhances food conversion efficiency in farmed animals.
- Pharmacologically, it acts as a phenol-based TAAR1 agonist and β-adrenergic receptor agonist, stimulating β1 and β2 adrenergic receptors .
- Most commonly administered as ractopamine hydrochloride , it is found in products like “Paylean” for swine, “Optaflexx” for cattle, and “Topmax” for turkeys in the United States.
Ractopamine: (chemical formula: CHNO) is an organic compound used as an animal feed additive.
科学的研究の応用
Chemistry: Ractopamine’s chemical properties and reactivity are studied for drug development.
Biology: Research explores its impact on cellular processes and signaling pathways.
Medicine: Investigations focus on its effects in livestock and potential human health implications.
Industry: Ractopamine’s role in enhancing meat production efficiency is of interest.
作用機序
TAAR1 Agonism: Ractopamine acts as a full agonist to murine TAAR1 (not necessarily in humans).
β-Adrenergic Receptors: It also stimulates β-adrenergic receptors.
Result: Increased protein synthesis, leading to muscle fiber growth and improved weight gain in animals.
生化学分析
Biochemical Properties
Ractopamine functions primarily as a β-adrenergic agonist, interacting with β1 and β2 adrenergic receptors . These interactions stimulate a cascade of biochemical reactions that enhance protein synthesis and muscle fiber growth. Ractopamine also interacts with enzymes such as lipoprotein lipase, which plays a crucial role in lipid metabolism by controlling the triacylglycerol balance between muscle and adipose tissues . This interaction improves lipid storage and provides energy for muscle growth.
Cellular Effects
Ractopamine exerts significant effects on various cell types and cellular processes. In muscle cells, it enhances protein synthesis and muscle fiber size by activating β-adrenergic receptors . This activation leads to increased intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn activate protein kinase A (PKA) and other downstream signaling pathways. Ractopamine also influences gene expression by modulating transcription factors involved in muscle growth and metabolism . Additionally, it affects cellular metabolism by altering the balance between lipogenesis and lipolysis .
Molecular Mechanism
At the molecular level, ractopamine binds to β1 and β2 adrenergic receptors on the cell membrane . This binding activates the G-protein coupled receptor (GPCR) signaling pathway, leading to the production of cAMP from adenosine triphosphate (ATP). The increase in cAMP levels activates PKA, which phosphorylates various target proteins involved in muscle growth and metabolism . Ractopamine also interacts with DNA through minor groove binding, affecting gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ractopamine can vary over time. Studies have shown that ractopamine is rapidly absorbed and distributed in the body, with significant first-pass metabolism reducing its systemic availability . Over time, ractopamine’s effects on muscle growth and feed efficiency may diminish as the compound is metabolized and excreted . Long-term exposure to ractopamine has been associated with changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of ractopamine vary with different dosages in animal models. At low doses, ractopamine promotes muscle growth and improves feed efficiency without significant adverse effects . At higher doses, ractopamine can cause adverse effects such as restlessness, agitation, and increased heart rate in livestock . Studies have also reported threshold effects, where the benefits of ractopamine plateau at certain dosages, and further increases in dosage do not result in additional muscle growth .
Metabolic Pathways
Ractopamine is involved in several metabolic pathways, primarily those related to lipid and protein metabolism . It interacts with enzymes such as lipoprotein lipase and fatty acid synthetase, influencing the balance between lipogenesis and lipolysis . Ractopamine also affects metabolic flux by altering the levels of key metabolites involved in energy production and muscle growth .
Transport and Distribution
Ractopamine is transported and distributed within cells and tissues through the bloodstream . It binds to specific receptors on muscle cell membranes, where it exerts its effects on protein synthesis and muscle growth . Ractopamine is rapidly eliminated from the body, with the majority of the compound excreted in urine and feces within a few days . The compound’s distribution and elimination are influenced by factors such as dosage, administration route, and animal species .
Subcellular Localization
Ractopamine’s subcellular localization is primarily within the cytoplasm and cell membrane, where it interacts with β-adrenergic receptors . The compound’s activity is influenced by its localization, as it needs to bind to cell surface receptors to exert its effects . Post-translational modifications and targeting signals may also play a role in directing ractopamine to specific cellular compartments .
準備方法
Synthetic Routes: Ractopamine is synthetically prepared.
Reaction Conditions: Specific synthetic routes and conditions are proprietary, but industrial production methods involve chemical synthesis.
化学反応の分析
Reactions: Ractopamine can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Details of specific reagents and conditions are not publicly disclosed.
Major Products: These reactions yield derivatives and metabolites, contributing to its biological effects.
類似化合物との比較
Uniqueness: Ractopamine stands out due to its specific agonist activity and effects on livestock.
Similar Compounds: While ractopamine is unique, it is a positional isomer of dobutamine, a related drug.
特性
IUPAC Name |
4-[3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15/h4-11,13,18-22H,2-3,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQZYXCXBBCEAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048378 | |
| Record name | Ractopamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The RR-isomer (butopamine) is the stereoisomer with the most activity at the b-adrenoceptor. Butopamine was shown to be a non-selective ligand at the beta1- and beta2-adrenoceptors, but signal transduction is more efficiently coupled through the b2-adrenoceptor than the b1- adrenoceptor. Therefore, the RR-isomer of ractopamine is considered to be a full agonist at the beta2-adrenoceptor and a partial agonist at the beta-adrenoceptor. These results are consistent with the pharmacological characterization of racemic ractopamine in isolated cardiac (atria) and smooth muscle (costo-uterine, vas deferens, trachea), which shows a maximal response at beta2- and a submaximal response at b1-adrenoceptors when compared with the full beta1- and beta2- adrenoceptor agonist isoproterenol. | |
| Record name | RACTOPAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7441 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS RN |
97825-25-7 | |
| Record name | Ractopamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97825-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ractopamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097825257 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ractopamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RACTOPAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57370OZ3P1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | RACTOPAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7441 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does ractopamine exert its effects on muscle growth?
A1: Ractopamine is a beta-adrenergic agonist, meaning it binds to and activates beta-adrenergic receptors. In skeletal muscle, ractopamine primarily binds to beta2-adrenergic receptors, mimicking the effects of adrenaline. [] This binding triggers a cascade of intracellular events, ultimately leading to increased protein synthesis and decreased protein degradation in muscle cells. [, ] This shift in protein turnover promotes muscle growth and leanness. [, , , ]
Q2: Does ractopamine affect muscle fiber type composition?
A2: Yes, studies have shown that ractopamine administration can cause a shift in muscle fiber type composition. Specifically, it promotes a shift from oxidative (Type I) fibers to glycolytic (Type II) fibers. [, ] This shift is associated with increased muscle mass and altered metabolic profiles in the muscle. [, ]
Q3: What is the molecular formula and weight of ractopamine?
A3: Ractopamine has the molecular formula C18H23NO3 and a molecular weight of 301.39 g/mol.
Q4: Does ractopamine possess any catalytic properties?
A4: Ractopamine is not known to have any catalytic properties. It functions as a beta-adrenergic agonist, binding to receptors and initiating downstream signaling pathways but does not directly catalyze chemical reactions.
Q5: Have there been computational studies on ractopamine?
A6: While the provided research abstracts do not delve into specific computational studies on ractopamine, they highlight the use of techniques like principal component analysis (PCA) and partial least-squares (PLS) regression for analyzing spectral data and developing quantitative models for ractopamine detection. []
Q6: What are the regulatory considerations surrounding the use of ractopamine in food animals?
A9: The use of ractopamine in food-producing animals is a subject of regulatory scrutiny due to potential human health concerns. While approved for use in some countries like the United States, it is banned in others, including the European Union and China. [] The presence of ractopamine residues in food products is strictly monitored and regulated due to these concerns. [, ]
Q7: How is ractopamine metabolized and excreted in animals?
A10: Ractopamine is primarily metabolized in the liver and excreted in urine, largely as metabolites rather than the parent drug. [, , , ] Conjugation, particularly with sulfate and glucuronic acid, plays a significant role in its metabolism. [, ] The primary route of excretion is through urine, with biliary excretion also contributing to a lesser extent. [, , , ]
Q8: What is the bioavailability of ractopamine after oral administration?
A11: The oral bioavailability of ractopamine is relatively low. In rats, it was determined to be 2.99%. []
Q9: How is ractopamine distributed in the body after administration?
A12: Following intravenous administration in rats, ractopamine exhibits a wide distribution, with the highest concentrations found in the kidney, followed by the lung, spleen, heart, liver, muscle, plasma, and brain. []
Q10: How does ractopamine affect muscle protein synthesis in vitro?
A13: Studies using cultured rat myotubes demonstrated that ractopamine significantly increases the incorporation of [35S]methionine into total cellular protein, including 43-kDa proteins and myosin heavy chain protein, indicating enhanced protein synthesis. []
Q11: What animal models have been used to study the effects of ractopamine?
A14: A variety of animal models have been utilized to investigate the effects of ractopamine, including cattle [, , , , , , ], sheep [, , , ], pigs [, , , , , , , , , ], ducks [], broiler chicks [], rabbits [], and fish. []
Q12: What are the effects of ractopamine on growth performance in finishing pigs?
A15: Ractopamine supplementation in finishing pig diets consistently resulted in improved growth performance, including increased average daily gain (ADG), improved feed efficiency (G:F), and increased carcass weight. [, , , , , , , , ]
Q13: How does ractopamine affect carcass characteristics in finishing pigs?
A16: Ractopamine supplementation in finishing pigs led to favorable changes in carcass characteristics, including increased lean meat percentage, decreased backfat thickness, and increased loin muscle area. [, , , , , , , , ]
Q14: Are there any safety concerns related to the consumption of meat from animals treated with ractopamine?
A18: While some countries permit the use of ractopamine in food animals, it is banned in others due to potential human health risks. [] These concerns often stem from the potential for cardiovascular effects and other adverse reactions in susceptible individuals. [, ]
Q15: Are there strategies for targeted delivery of ractopamine to specific tissues?
A19: The research provided focuses on the administration of ractopamine through feed. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] There is no mention of targeted delivery strategies for ractopamine.
Q16: Are there specific biomarkers used to monitor the effects of ractopamine?
A20: The research primarily uses growth performance parameters and carcass characteristics as indicators of ractopamine's effects. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] While they don't highlight specific biomarkers, changes in gene expression of muscle growth-related factors, such as sk-alpha-actin and IGF-I, could potentially serve as biomarkers for ractopamine's effects on muscle growth. []
Q17: What analytical techniques are commonly used to detect and quantify ractopamine residues?
A21: Several analytical methods are employed for detecting and quantifying ractopamine residues, including high-performance liquid chromatography (HPLC) often coupled with tandem mass spectrometry (HPLC-MS/MS), enzyme-linked immunosorbent assay (ELISA), and surface-enhanced Raman spectroscopy (SERS). [, , , , ]
Q18: What is the environmental fate of ractopamine?
A18: The provided research does not offer insights into the environmental fate and degradation of ractopamine.
Q19: Are there studies on the dissolution and solubility of ractopamine?
A19: The provided research does not delve into the dissolution and solubility characteristics of ractopamine.
Q20: How are analytical methods for ractopamine detection validated?
A24: Method validation for ractopamine analysis generally involves establishing parameters such as linearity, accuracy, precision (repeatability and reproducibility), specificity, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and robust analytical results. [, ]
Q21: Can ractopamine induce an immune response in animals or humans?
A21: The research papers do not mention immunogenicity related to ractopamine.
Q22: Are there known interactions between ractopamine and drug transporters or drug-metabolizing enzymes?
A22: The research provided focuses on the metabolism and excretion of ractopamine but does not elaborate on specific interactions with drug transporters or its potential to induce or inhibit drug-metabolizing enzymes.
Q23: What is the biocompatibility and biodegradability of ractopamine?
A23: The research primarily focuses on the effects and detection of ractopamine but doesn't provide detailed information on its biocompatibility or biodegradability.
Q24: Are there viable alternatives to ractopamine as a growth promotant?
A29: The research mentions exploring chromium supplementation and energy restriction as potential alternatives to ractopamine for enhancing growth performance and carcass characteristics in finishing pigs. []
Q25: How do alternatives to ractopamine compare in terms of performance and cost?
A30: While the research investigates alternatives, it primarily focuses on their effects on growth performance and carcass characteristics. [] It doesn't provide a comprehensive comparison of their cost-effectiveness or other factors.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



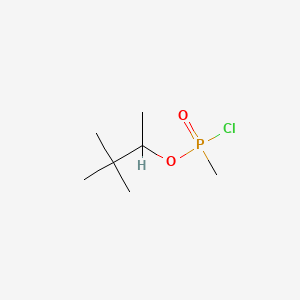
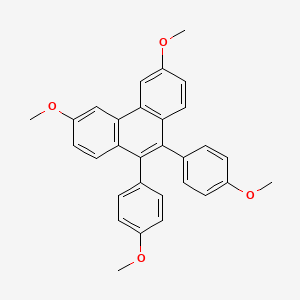
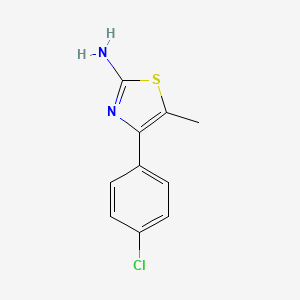
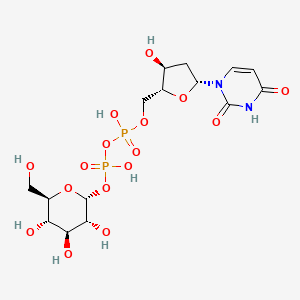
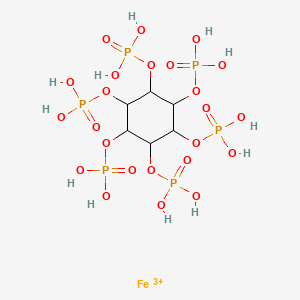
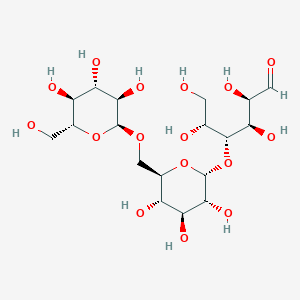

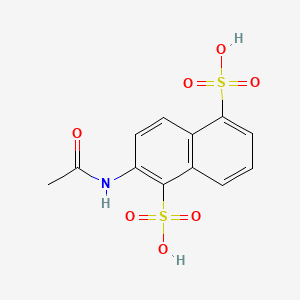
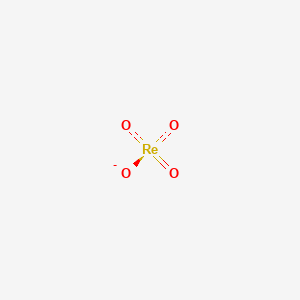

![4-[(4-Allyl-2,5-dimethyl-piperazin-1-yl)-(3-hydroxy-phenyl)-methyl]-N,N-diethyl-benzamide](/img/structure/B1197884.png)
